molecular formula C15H15NO3 B1604372 Methyl 4-amino-3-(benzyloxy)benzoate CAS No. 475215-88-4

Methyl 4-amino-3-(benzyloxy)benzoate

Cat. No. B1604372
M. Wt: 257.28 g/mol
InChI Key: IZHWXUWIXVXUDM-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 475215-88-4 . It has a molecular weight of 257.29 and its IUPAC name is "methyl 4-amino-3-(benzyloxy)benzoate" . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “Methyl 4-amino-3-(benzyloxy)benzoate” involves several steps. One method involves the use of bromine in dichloromethane at 20℃ . Another method involves the use of iron (0) in glacial acetic acid at 20 - 40℃ .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-(benzyloxy)benzoate” is represented by the InChI code: 1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 . The compound’s InChI code is 1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 .

Scientific Research Applications

  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Methods of Application : The synthesis and structure of this compound is described in the referenced article .
    • Results or Outcomes : The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
  • Synthesis, Structural Analysis, In Vitro Antioxidant, Antimicrobial Activity and Molecular Docking Studies of Transition Metal Complexes Derived from Schiff Base Ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde

    • Application Summary : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Methods of Application : The compounds were well characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
    • Results or Outcomes : The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
  • Ester Chemistry

    • Application Summary : Esters, a class of compounds to which “Methyl 4-amino-3-(benzyloxy)benzoate” belongs, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters have several commercial and synthetic applications, for example, polyester molecules make excellent fibers and are used in many fabrics .
    • Methods of Application : Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
    • Results or Outcomes : The specific outcomes depend on the type of ester and the reaction conditions. For example, esters can be converted to amides via an aminolysis reaction .
  • Design, synthesis and biological activity evaluation of benzoate derivatives

    • Application Summary : Benzoate derivatives, which are structurally similar to “Methyl 4-amino-3-(benzyloxy)benzoate”, have been synthesized and evaluated for their biological activity .
    • Methods of Application : The synthesis of these compounds typically involves a condensation reaction of an aminophenol derivative with a benzoic acid derivative .
    • Results or Outcomes : The specific outcomes depend on the structure of the benzoate derivative and the biological activity being evaluated .
  • Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Methods of Application : The synthesis and structure of this compound is described in the referenced article .
    • Results or Outcomes : In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
  • Design, Synthesis and Biological Activity Evaluation of Benzoate Derivatives

    • Application Summary : Benzoate derivatives, which are structurally similar to “Methyl 4-amino-3-(benzyloxy)benzoate”, have been synthesized and evaluated for their biological activity .
    • Methods of Application : The synthesis of these compounds typically involves a condensation reaction of an aminophenol derivative with a benzoic acid derivative .
    • Results or Outcomes : The specific outcomes depend on the structure of the benzoate derivative and the biological activity being evaluated .

Safety And Hazards

“Methyl 4-amino-3-(benzyloxy)benzoate” is classified as harmful if swallowed . It is also classified as very toxic to aquatic life and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing personal protective equipment .

properties

IUPAC Name

methyl 4-amino-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHWXUWIXVXUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648563
Record name Methyl 4-amino-3-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(benzyloxy)benzoate

CAS RN

475215-88-4
Record name Methyl 4-amino-3-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (100 mL) of 3-benzyloxy-4-nitro-benzoic acid methyl ester(10.0 g, 34.9 mmol) was added Raney Nickel (wet) (2.0 g). The reaction was pressured to approximately 50 psi at left to shake at room temperature for 5.5 h. An aliquot was removed and TLC deemed the reaction complete. The reaction was filtered through celite and then concentrated under reduced pressure to yield 4-amino-3-benzyloxy-benzoic acid methyl ester as a solid (8.7 g, 97%). 1H NMR (CDCl3) 7.58(m,2H), 7.50-7.30(m,5H), 6.70(d,1H), 5.14(s,2H), 4.84(s,3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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